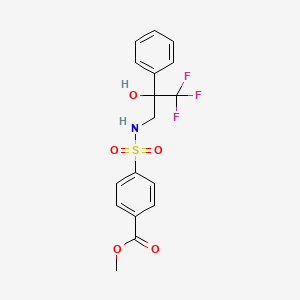

methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate” is a chemical compound with the molecular formula C17H16F3NO5S and a molecular weight of 403.37 .

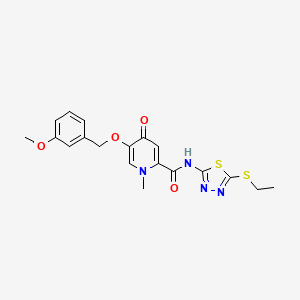

Molecular Structure Analysis

The molecular structure of “methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate” consists of a benzoate group, a sulfamoyl group, and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group .Scientific Research Applications

Synthesis and Material Applications

- Nanofiltration Membranes : Novel sulfonated aromatic diamine monomers, including similar structures to the target compound, were synthesized and used to prepare thin-film composite (TFC) nanofiltration membranes. These membranes demonstrated improved water flux by enhancing surface hydrophilicity without compromising dye rejection, indicating potential applications in water treatment and purification processes (Yang Liu et al., 2012).

Organic Chemistry and Catalysis

- Oxidative Coupling : A study on the oxidative coupling of methyl benzoate, which shares a functional group with the target compound, showed that under certain conditions, it could afford isomeric dimethyl bibenzoic acid esters. This research outlines the factors affecting reactivity and regioselectivity, essential for developing synthetic pathways in organic chemistry (A. Iretskii et al., 2000).

Biochemical Research

- Enzymatic Activity Studies : Research involving fluorinated aromatic sulfides, structurally related to the target molecule, utilized 19F NMR to monitor their oxidation by the Δ9 desaturating system of Saccharomyces cerevisiae. This study provides a methodological basis for exploring cryptoregiochemistry and enzymatic activity, offering insights into enzyme-substrate interactions and potential applications in biocatalysis (P. H. Buist et al., 1996).

Photoluminescent Materials

- Photoluminescent Properties : The synthesis and characterization of zinc(II) 4′-phenyl-terpyridine compounds, related to the structural framework of the target compound, revealed interesting photoluminescent properties in solid and solution states. These findings suggest potential applications in developing new photoluminescent materials for sensors, optoelectronics, and luminescent probes (Zhen Ma et al., 2013).

properties

IUPAC Name |

methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO5S/c1-26-15(22)12-7-9-14(10-8-12)27(24,25)21-11-16(23,17(18,19)20)13-5-3-2-4-6-13/h2-10,21,23H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOWZBICOGNJBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2436684.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2436686.png)

![2-(benzo[d]isoxazol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2436688.png)

![2-chloro-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2436695.png)

![Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2436696.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2436702.png)

![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2436703.png)